molecular formula C22H12F3NO3 B2997178 2-((4-(5-(Trifluoromethyl)-2-pyridyloxy)phenyl)methylene)indane-1,3-dione CAS No. 1024061-18-4

2-((4-(5-(Trifluoromethyl)-2-pyridyloxy)phenyl)methylene)indane-1,3-dione

Cat. No. B2997178
CAS RN: 1024061-18-4
M. Wt: 395.337
InChI Key: PNVHZFNRJVJAMC-UHFFFAOYSA-N
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Description

The compound “2-((4-(5-(Trifluoromethyl)-2-pyridyloxy)phenyl)methylene)indane-1,3-dione” is a derivative of indane-1,3-dione . Indane-1,3-dione is a versatile building block used in numerous applications ranging from biosensing, bioactivity, bioimaging to electronics or photopolymerization . It is among one of the most privileged scaffolds in chemistry, as the derivatives of this structure can find applications in various research fields .


Synthesis Analysis

The synthesis of indane-1,3-dione derivatives involves various chemical reactions . For instance, a related compound, 2-[(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)methylene]-indane-1,3-dione, was synthesized in high yield by reaction of 3,5-dimethyl-1-phenyl-pyrazole-4-carbaldehyde and indane-1,3-dione in ethanol in the presence of pyridine .


Molecular Structure Analysis

The molecular structure of indane-1,3-dione derivatives, including “2-((4-(5-(Trifluoromethyl)-2-pyridyloxy)phenyl)methylene)indane-1,3-dione”, can be confirmed by various techniques such as elemental analysis, IR, 1H NMR, 13C NMR, and GC-MS spectral analysis .


Chemical Reactions Analysis

Indane-1,3-dione and its derivatives are involved in numerous chemical reactions . They are used as synthetic intermediates for the design of many different biologically active molecules .

Scientific Research Applications

Medicinal Chemistry: Alzheimer’s and AIDS Treatment

Indane-1,3-dione derivatives are prominent in medicinal chemistry due to their presence in biologically active compounds. Notably, Donepezil, a treatment for Alzheimer’s disease, and Indinavir, used for AIDS therapy, are among the most relevant examples . The structural similarity with indanone makes derivatives like our subject compound potentially valuable for designing new therapeutic agents.

Organic Electronics: Dye Design for Solar Cells

As an electron acceptor, indane-1,3-dione derivatives are extensively used in the design of dyes for solar cell applications. Their ability to participate in electron transfer makes them suitable for creating efficient and stable dyes that can enhance the performance of photovoltaic devices .

Photopolymerization: Photoinitiators

In the field of photopolymerization, these derivatives serve as photoinitiators. They can absorb light and generate radicals necessary for initiating the polymerization process. This application is crucial for developing photoresists and other light-sensitive materials .

Bioimaging: Contrast Agents

The compound’s derivatives can be used as contrast agents in bioimaging. Their chemical structure allows them to interact with specific biological targets, enhancing the contrast in imaging techniques like MRI, thus aiding in more accurate diagnosis .

Biosensing: Optical Sensing

Indane-1,3-dione derivatives are employed in optical sensing due to their responsive nature to various stimuli. They can be designed to detect changes in the environment, such as pH shifts or the presence of specific ions or molecules, making them valuable tools in biosensing applications .

Non-Linear Optical (NLO) Applications: Chromophores

These derivatives are also used as chromophores in NLO applications. They exhibit properties that make them suitable for use in devices that require the manipulation of light, such as in optical switching or frequency doubling .

Future Directions

Indane-1,3-dione and its derivatives have been extensively studied and used in various research fields . The future directions for “2-((4-(5-(Trifluoromethyl)-2-pyridyloxy)phenyl)methylene)indane-1,3-dione” could involve exploring its potential applications in biosensing, bioactivity, bioimaging, electronics, or photopolymerization .

properties

IUPAC Name

2-[[4-[5-(trifluoromethyl)pyridin-2-yl]oxyphenyl]methylidene]indene-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H12F3NO3/c23-22(24,25)14-7-10-19(26-12-14)29-15-8-5-13(6-9-15)11-18-20(27)16-3-1-2-4-17(16)21(18)28/h1-12H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNVHZFNRJVJAMC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)C(=CC3=CC=C(C=C3)OC4=NC=C(C=C4)C(F)(F)F)C2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H12F3NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-((4-(5-(Trifluoromethyl)-2-pyridyloxy)phenyl)methylene)indane-1,3-dione

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